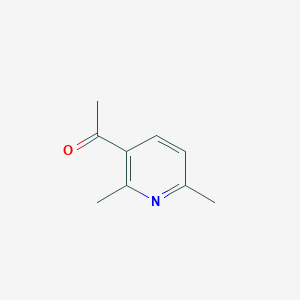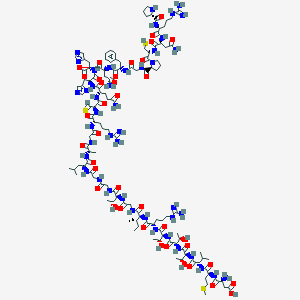
VD1-Rpd2 neuropeptide alpha2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The VD1-Rpd2 neuropeptide alpha2 is a peptide that has been studied for its potential use in scientific research. This neuropeptide has been found to have various biochemical and physiological effects, which make it a promising candidate for further study.
Mecanismo De Acción
The mechanism of action of the VD1-Rpd2 neuropeptide alpha2 is not fully understood, but it is thought to act on various receptors in the central nervous system. It has been found to bind to alpha2-adrenergic receptors, which are involved in the regulation of pain and inflammation.
Efectos Bioquímicos Y Fisiológicos
The VD1-Rpd2 neuropeptide alpha2 has been found to have various biochemical and physiological effects. It has been found to have anti-inflammatory and analgesic effects, as well as neuroprotective effects. It has also been found to modulate the release of various neurotransmitters, such as dopamine and serotonin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The VD1-Rpd2 neuropeptide alpha2 has several advantages for lab experiments. It is relatively easy to synthesize using SPPS methods, and it has been found to have various biochemical and physiological effects that make it a promising candidate for further study. However, there are also some limitations to its use in lab experiments. For example, it may not be stable in certain conditions, and it may have limited solubility in certain solvents.
Direcciones Futuras
There are several future directions for the study of the VD1-Rpd2 neuropeptide alpha2. One area of interest is in the development of new drugs that target this neuropeptide for the treatment of various neurological disorders. Another area of interest is in the study of its mechanism of action, which could lead to a better understanding of its potential therapeutic uses. Additionally, further research is needed to determine the optimal conditions for the synthesis and purification of this neuropeptide.
Métodos De Síntesis
The VD1-Rpd2 neuropeptide alpha2 can be synthesized using solid-phase peptide synthesis (SPPS) methods. This involves the use of a resin-bound amino acid as a starting material, which is then coupled with other amino acids to form the peptide chain. The resulting peptide can then be purified and characterized using various analytical techniques.
Aplicaciones Científicas De Investigación
The VD1-Rpd2 neuropeptide alpha2 has been studied for its potential use in various scientific research applications. One area of interest is in the study of pain and inflammation, where this neuropeptide has been found to have anti-inflammatory and analgesic effects. It has also been studied for its potential use in the treatment of various neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propiedades
Número CAS |
157452-74-9 |
|---|---|
Nombre del producto |
VD1-Rpd2 neuropeptide alpha2 |
Fórmula molecular |
C123H196N44O38S3 |
Peso molecular |
2995.3 g/mol |
Nombre IUPAC |
(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S,3R)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S,3S)-1-[[2-[[(2S,3R)-1-[[2-[[2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2R)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-1-[(2R)-2-[[(2S)-4-amino-2-[[(2S)-5-carbamimidamido-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-4-oxobutanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]oxy-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxo-3-sulfanylidenepropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C123H196N44O38S3/c1-13-58(6)93(163-104(188)71(27-20-35-139-123(132)133)154-115(199)95(61(9)169)165-117(201)97(63(11)171)166-116(200)96(62(10)170)164-114(198)92(57(4)5)162-105(189)73(31-37-208-12)151-99(183)67(124)42-91(180)181)112(196)144-51-90(179)161-94(60(8)168)113(197)143-47-86(175)140-48-87(176)149-74(38-56(2)3)106(190)147-59(7)98(182)141-49-88(177)148-69(25-18-33-137-121(128)129)101(185)159-80(52-206)110(194)153-72(29-30-83(125)172)103(187)155-76(40-65-45-134-54-145-65)108(192)157-78(41-66-46-135-55-146-66)119(203)205-120(204)79(44-85(127)174)158-107(191)75(39-64-22-15-14-16-23-64)150-89(178)50-142-111(195)82-28-21-36-167(82)118(202)81(53-207)160-109(193)77(43-84(126)173)156-102(186)70(26-19-34-138-122(130)131)152-100(184)68-24-17-32-136-68/h14-16,22-23,45-46,52,54-63,65-82,92-97,136,168-171,207H,13,17-21,24-44,47-51,53,124H2,1-12H3,(H2,125,172)(H2,126,173)(H2,127,174)(H,140,175)(H,141,182)(H,142,195)(H,143,197)(H,144,196)(H,147,190)(H,148,177)(H,149,176)(H,150,178)(H,151,183)(H,152,184)(H,153,194)(H,154,199)(H,155,187)(H,156,186)(H,157,192)(H,158,191)(H,159,185)(H,160,193)(H,161,179)(H,162,189)(H,163,188)(H,164,198)(H,165,201)(H,166,200)(H,180,181)(H4,128,129,137)(H4,130,131,138)(H4,132,133,139)/t58-,59-,60+,61+,62+,63+,65?,66?,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,92-,93-,94-,95-,96-,97-/m0/s1 |
Clave InChI |
NIVFFXVQVIRWIS-RYZMZDQVSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C=S)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1C=NC=N1)C(=O)N[C@@H](CC2C=NC=N2)C(=O)OC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CNC(=O)[C@@H]4CCCN4C(=O)[C@H](CS)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]5CCCN5)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)O)N |
SMILES |
CCC(C)C(C(=O)NCC(=O)NC(C(C)O)C(=O)NCC(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(C=S)C(=O)NC(CCC(=O)N)C(=O)NC(CC1C=NC=N1)C(=O)NC(CC2C=NC=N2)C(=O)OC(=O)C(CC(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)CNC(=O)C4CCCN4C(=O)C(CS)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)N |
SMILES canónico |
CCC(C)C(C(=O)NCC(=O)NC(C(C)O)C(=O)NCC(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(C=S)C(=O)NC(CCC(=O)N)C(=O)NC(CC1C=NC=N1)C(=O)NC(CC2C=NC=N2)C(=O)OC(=O)C(CC(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)CNC(=O)C4CCCN4C(=O)C(CS)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)N |
Sinónimos |
VD1-RPD2 neuropeptide alpha(2) VD1-RPD2 neuropeptide alpha2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(4-Chlorophenyl)thio]-3-nitrobenzoic acid](/img/structure/B125196.png)
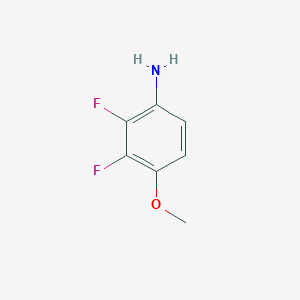
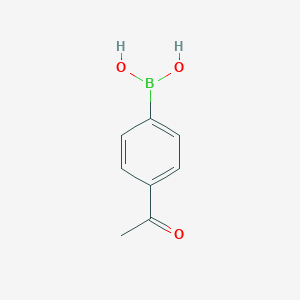
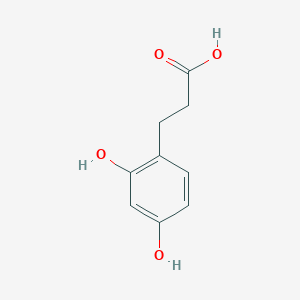
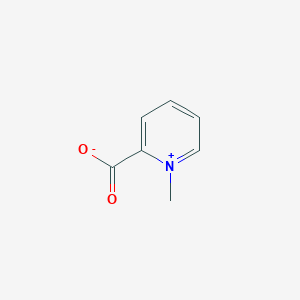
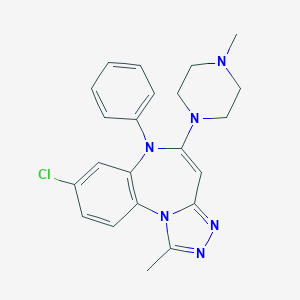
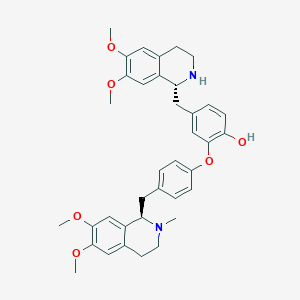
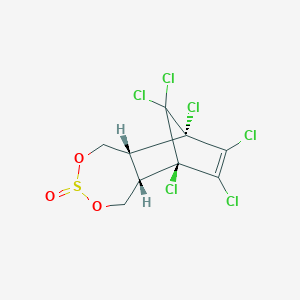
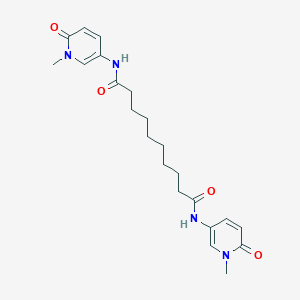
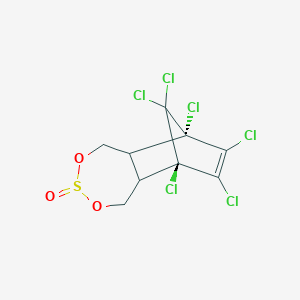
![N-[6-(Chloroacetyl)-1,3-benzodioxol-5-yl]acetamide](/img/structure/B125225.png)
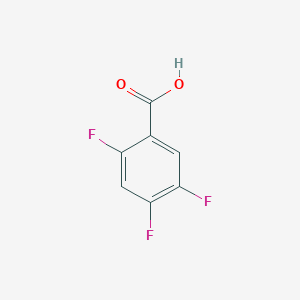
![(2S,3R,4S,5S,6R)-2-[4-[[(3R,4R,5S)-5-(4-hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B125230.png)
